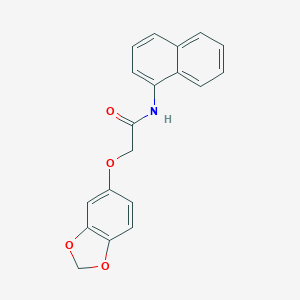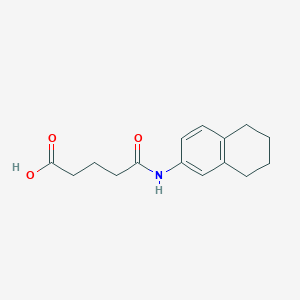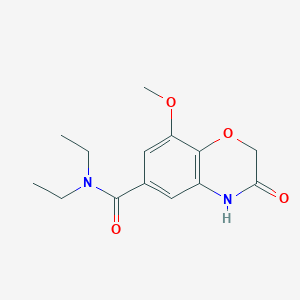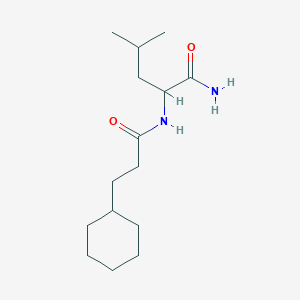![molecular formula C15H12N2O2 B263316 2-[(Cyanomethyl)(phenyl)amino]benzoic acid CAS No. 77778-87-1](/img/structure/B263316.png)
2-[(Cyanomethyl)(phenyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyanomethyl)(phenyl)amino]benzoic acid, also known as CM-PAB, is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of 2-[(Cyanomethyl)(phenyl)amino]benzoic acid involves its ability to bind to the active site of protein kinase CK2, thereby inhibiting its activity. This leads to a disruption of various cellular processes that are regulated by CK2, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell growth and division, and regulate various cellular processes such as gene expression and protein synthesis. This compound has also been found to have potential anti-inflammatory properties, as it can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(Cyanomethyl)(phenyl)amino]benzoic acid in lab experiments is its ability to selectively inhibit the activity of protein kinase CK2, without affecting other cellular processes. This allows for a more targeted approach to studying the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research involving 2-[(Cyanomethyl)(phenyl)amino]benzoic acid. One potential area of study is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of study is its potential use in regulating various cellular processes, such as gene expression and protein synthesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
2-[(Cyanomethyl)(phenyl)amino]benzoic acid can be synthesized through a multistep process involving the reaction of 2-aminobenzoic acid with benzyl cyanide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[(Cyanomethyl)(phenyl)amino]benzoic acid has been used in various scientific research studies, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of a specific enzyme called protein kinase CK2, which is involved in various cellular processes such as cell growth, division, and differentiation. This compound has also been found to have potential anticancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
77778-87-1 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-[N-(cyanomethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H12N2O2/c16-10-11-17(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15(18)19/h1-9H,11H2,(H,18,19) |
Clé InChI |
FWOXWZRHPYCZBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CC#N)C2=CC=CC=C2C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N(CC#N)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)


![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)

![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)

![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
